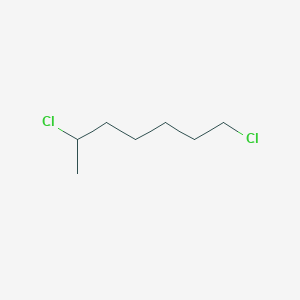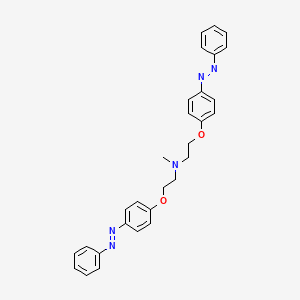
Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine): is an organic compound known for its unique structure and properties It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine) typically involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with phenol derivatives to form azo compounds.
Alkylation: The resulting azo compounds are alkylated with ethylene oxide to introduce the ethylamine group.
Industrial Production Methods: Industrial production of Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include aniline, phenol, nitrous acid, and ethylene oxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine) undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are used under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine) has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Studied for its potential as a biological stain and in cell imaging.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
Wirkmechanismus
The mechanism of action of Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine) involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular processes.
Vergleich Mit ähnlichen Verbindungen
Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine) can be compared with other azo compounds such as:
Methyl Orange: A commonly used pH indicator.
Sudan III: A dye used for staining lipids.
Disperse Orange 1: A dye used in textile industries.
Uniqueness: Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine) is unique due to its specific structure, which allows for versatile applications in various fields. Its ability to undergo multiple chemical reactions and its potential biological activities make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
63870-06-4 |
|---|---|
Molekularformel |
C29H29N5O2 |
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
N-methyl-2-(4-phenyldiazenylphenoxy)-N-[2-(4-phenyldiazenylphenoxy)ethyl]ethanamine |
InChI |
InChI=1S/C29H29N5O2/c1-34(20-22-35-28-16-12-26(13-17-28)32-30-24-8-4-2-5-9-24)21-23-36-29-18-14-27(15-19-29)33-31-25-10-6-3-7-11-25/h2-19H,20-23H2,1H3 |
InChI-Schlüssel |
ZFQMINYIZPPTKL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCOC1=CC=C(C=C1)N=NC2=CC=CC=C2)CCOC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


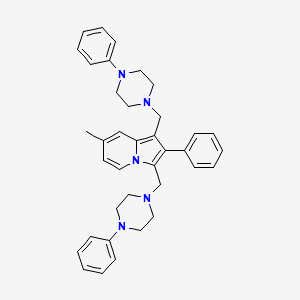
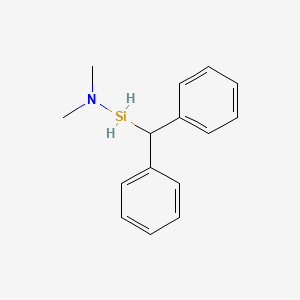
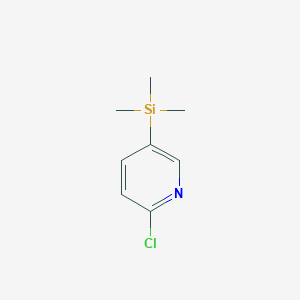

![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)
![6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride](/img/structure/B13941762.png)
![3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13941763.png)

